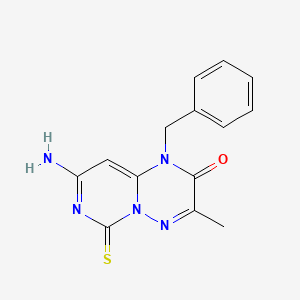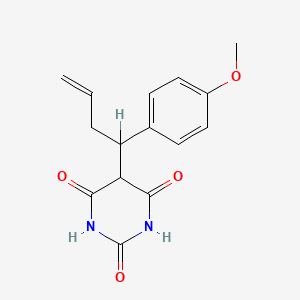
5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound characterized by its unique structure, which includes a pyrimidinetrione core substituted with a methoxyphenyl-butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and malonic acid derivatives.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and a suitable malonic acid derivative to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrimidinetrione core.
Alkylation: The final step involves the alkylation of the pyrimidinetrione core with a butenyl halide to introduce the 3-butenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the butenyl group, converting it to a saturated alkyl chain.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies focus on its ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.
Mecanismo De Acción
The mechanism by which 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-Phenyl-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but lacks the methoxy group.
5-(1-(4-Hydroxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 5-(1-(4-Methoxyphenyl)-3-butenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Propiedades
Número CAS |
109317-88-6 |
|---|---|
Fórmula molecular |
C15H16N2O4 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
5-[1-(4-methoxyphenyl)but-3-enyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H16N2O4/c1-3-4-11(9-5-7-10(21-2)8-6-9)12-13(18)16-15(20)17-14(12)19/h3,5-8,11-12H,1,4H2,2H3,(H2,16,17,18,19,20) |
Clave InChI |
DUNCPRPBOVGNFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CC=C)C2C(=O)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



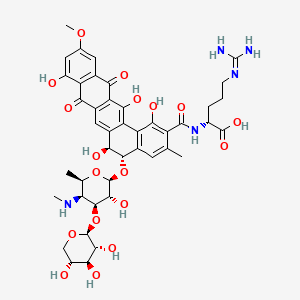
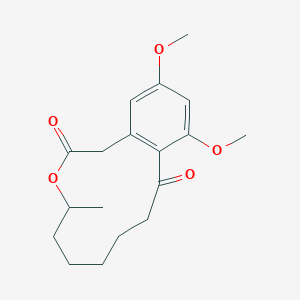
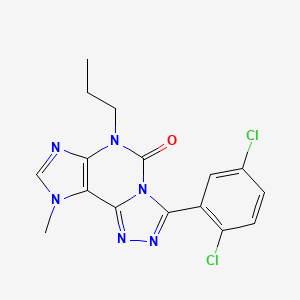


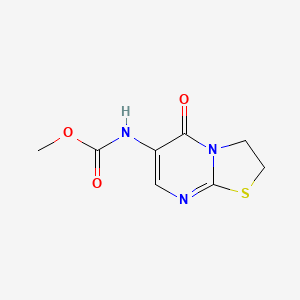
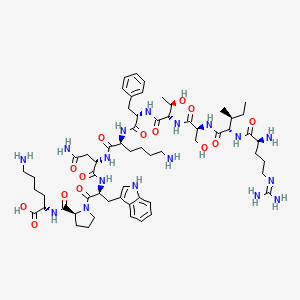
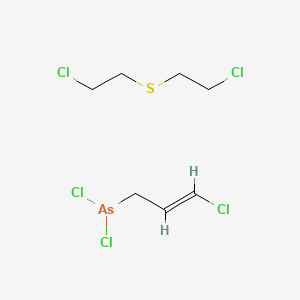
![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
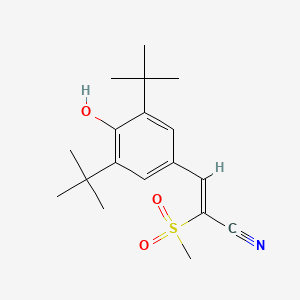
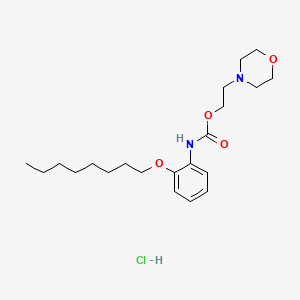
![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
